(s)-2-Aminobutanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

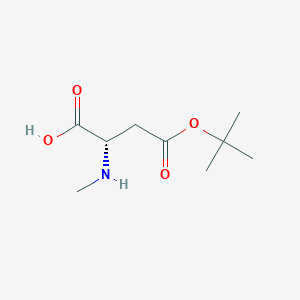

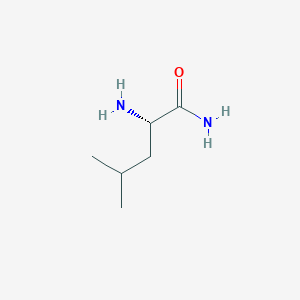

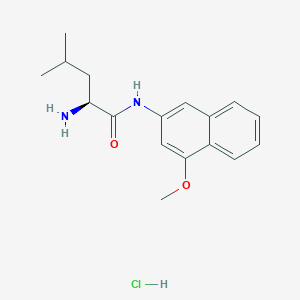

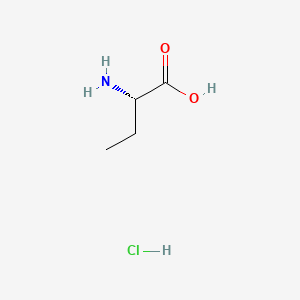

“(s)-2-Aminobutanoic acid hydrochloride” likely refers to the hydrochloride salt form of (s)-2-Aminobutanoic acid, an amino acid. Amino acids are the building blocks of proteins and play many critical roles in the body. The “s-” prefix indicates that this is the “sinister” or left-handed isomer of 2-Aminobutanoic acid .

Molecular Structure Analysis

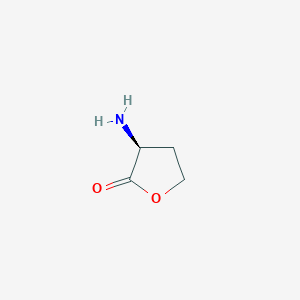

The molecular structure of (s)-2-Aminobutanoic acid hydrochloride would likely include an amino group (-NH2), a carboxyl group (-COOH), and a hydrochloride (-HCl). The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis

As a hydrochloride salt, (s)-2-Aminobutanoic acid hydrochloride would likely be soluble in water and could participate in reactions typical of amino acids and hydrochloride salts .Physical And Chemical Properties Analysis

The physical and chemical properties of (s)-2-Aminobutanoic acid hydrochloride would likely be influenced by its amino acid and hydrochloride components. It might exhibit properties such as solubility in water and specific reactivity based on its functional groups .Aplicaciones Científicas De Investigación

Synthesis of Ethambutol : (S)-2-Aminobutanoic acid hydrochloride plays a role in synthesizing Ethambutol, a chiral antituberculosis agent. This process involves several steps, including the resolution of (R,S)-2-aminobutanol with L-(+)-tartaric acid, leading to the production of optically pure (S)-2-aminobutanol (Yan Xi-long, 2004).

Pharmacological Activity Studies : Research on the pharmacological activities of various enantiomers, such as 3-(p-Chlorophenyl)-4-aminobutanoic acid, has revealed differences in effectiveness between the R(+) and S(-) enantiomers (B. Witczuk, R. A. Khaunina, G. Kupryszewski, 1980).

Chemical Synthesis : The compound has been used in the diastereoselective alkylation of 3-aminobutanoic acid, demonstrating its significance in creating specific chemical structures (H. Estermann, D. Seebach, 1988).

Systems Biocatalysis : A systems biocatalysis approach combining aldolases and transaminases was employed for the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, highlighting the compound's role in biocatalytic processes (K. Hernández et al., 2017).

Green Chemistry Applications : An environmentally friendly process for synthesizing (S)-3-aminobutanoic acid has been developed, demonstrating the potential for greener chemical processes (M. Weiss, T. Brinkmann, H. Gröger, 2010).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-aminobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMBUJFMJOQABC-DFWYDOINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(s)-2-Aminobutanoic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.